molecular formula C9H13N3O4 B3245885 2,4-Diethoxy-6-methyl-5-nitropyrimidine CAS No. 172982-62-6

2,4-Diethoxy-6-methyl-5-nitropyrimidine

Cat. No.: B3245885
CAS No.: 172982-62-6
M. Wt: 227.22 g/mol
InChI Key: HZAXPJJFHFQYMY-UHFFFAOYSA-N
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Description

2,4-Diethoxy-6-methyl-5-nitropyrimidine is an organic compound with the molecular formula C9H13N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethoxy groups, a methyl group, and a nitro group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 2,4-Diethoxy-6-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: 2,4-Diethoxy-6-methyl-5-aminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxy-6-methyl-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-6-methyl-5-nitropyrimidine depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The ethoxy groups and the pyrimidine ring can also participate in various interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Similar structure but with hydroxy groups instead of ethoxy groups.

    2,4-Dimethoxy-6-methyl-5-nitropyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2,4-Diethoxy-6-methyl-5-nitropyrimidine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and overall chemical properties compared to its analogs with different substituents. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2,4-diethoxy-6-methyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-15-8-7(12(13)14)6(3)10-9(11-8)16-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXPJJFHFQYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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